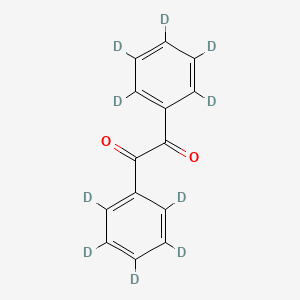
Benzil-D10
Vue d'ensemble
Description
Benzil-D10, also known as 1,2-diphenylethane-1,2-dione, is a deuterated form of benzil. It is an organic compound with the molecular formula C14H10O2. This compound is characterized by the presence of two adjacent carbonyl groups flanked by two phenyl rings. This compound is commonly used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzil-D10 can be synthesized through the oxidation of benzoin. One common method involves the use of concentrated nitric acid as the oxidizing agent. The reaction is carried out by heating benzoin with nitric acid in a round-bottomed flask until the evolution of nitrogen oxides ceases. The reaction mixture is then poured into cold water to precipitate the yellow solid benzil, which is subsequently filtered and recrystallized from ethanol .
Industrial Production Methods
Industrial production of this compound typically involves the same oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alternative oxidizing agents such as iodine in the presence of water, which provides a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
Benzil-D10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form benzilic acid through the benzilic acid rearrangement reaction.
Reduction: This compound can be reduced to benzoin using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium hydroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles in the presence of catalysts.
Major Products Formed
Benzilic acid: Formed from the oxidation of this compound.
Benzoin: Formed from the reduction of this compound.
Applications De Recherche Scientifique
Benzil-D10 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a photoinitiator in polymer chemistry for the free-radical curing of polymer networks.
Biology: Employed in the synthesis of biologically active compounds such as quinoxalines and benzimidazoles, which have various pharmacological activities
Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to undergo specific chemical transformations.
Industry: Used in the production of dyes, sensitizers in organic photovoltaics, and fluorescence probes.
Mécanisme D'action
The mechanism of action of benzil-D10 involves its ability to undergo photochemical reactions. When exposed to ultraviolet radiation, this compound decomposes to form free-radical species, which can initiate polymerization reactions. This property makes it an effective photoinitiator in polymer chemistry . Additionally, the compound’s ability to participate in oxidation and reduction reactions allows it to be used in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Benzil-D10 is similar to other diketones such as benzil, diacetyl, and glyoxal. its deuterated nature provides enhanced stability and unique isotopic labeling, making it valuable in research applications. Compared to benzil, this compound offers improved performance in photoinitiation and reduced side reactions due to the presence of deuterium atoms .
List of Similar Compounds
Benzil: 1,2-diphenylethane-1,2-dione.
Diacetyl: 2,3-butanedione.
Glyoxal: Ethanedial.
This compound stands out due to its unique isotopic composition and enhanced stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBFLDFSFBTLW-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)

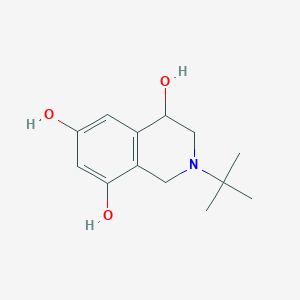
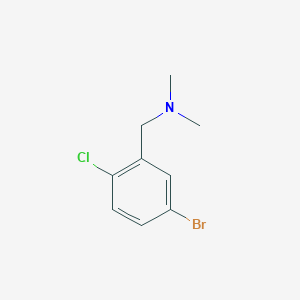
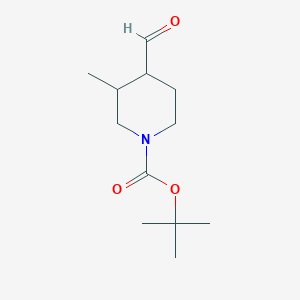


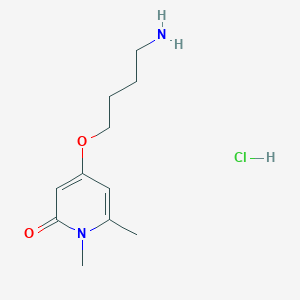

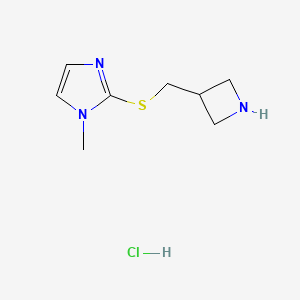

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)


